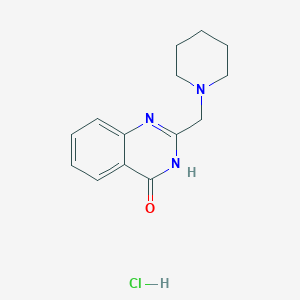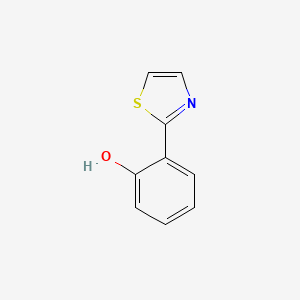
2-(1,3-噻唑-2-基)酚
描述
“2-(1,3-Thiazol-2-yl)phenol” is an organic compound that belongs to the class of compounds known as 2,4-disubstituted thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .科学研究应用
腐蚀抑制:
- 2-((噻唑-2-基亚胺)甲基)酚(THYMP),是2-(1,3-噻唑-2-基)酚的衍生物,已被研究作为对抗酸性环境中轻钢腐蚀的腐蚀抑制剂(Yılmaz, Fitoz, Ergun, & Emregül, 2016)。
- 同样地,一些噻唑类化合物,如4-(2-氨基噻唑-4-基)酚,已被合成并评估为铜在酸性溶液中的腐蚀抑制剂(Farahati et al., 2019)。
分子对接和量子化学计算:
- 类似4-甲氧基-{2-[3-(4-氯苯基)-5-(4-(异丙基)苯基)-4,5-二氢-1H-吡唑-1-基]-1,3-噻唑-4-基}酚的衍生物已被分析其分子结构和光谱数据,这对于理解其化学性质至关重要(Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020)。
晶体结构测定和分子间相互作用:
- 已研究了类似3-(苯并[d]噻唑-2-基)酚的衍生物的晶体结构,揭示了其分子几何结构和分子间相互作用的见解(Mudsainiyan & Jassal, 2016)。
光谱研究和合成:
- 对类似席夫碱2-[(苯并[d]噻唑-2-基亚胺)甲基]酚的化合物进行了研究,使用各种光谱技术进行合成和表征(Yıldız等,2010)。
分子内氢键相互作用的探索:
- 已探索了类似2-噻唑-2-基酚的衍生物中的分子内氢键相互作用,为其化学行为和潜在应用提供了见解(Paul, Ganguly, & Guchhait, 2014)。
合成和抗菌活性:
- 一些衍生物,如香豆素噻唑衍生物2-(2-氨基-1,3-噻唑-4-基)-3H-苯并[f]色苷-3-酮,已显示出抗菌活性,并在抗菌聚氨酯涂层中具有潜在应用(El‐Wahab等,2014)。
新颖合成方法和应用:
- 研究还专注于开发2-(1,3-噻唑-2-基)酚衍生物的新合成方法,这些方法在药物和有机化学中有各种应用(Cherkadu et al., 2016)。
安全和危害
未来方向
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . Future research could focus on developing novel and efficient metallo-drugs having lower side effects .
属性
IUPAC Name |
2-(1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGPRZMQSREDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)phenol | |
CAS RN |
83053-38-7 | |
| Record name | 2-(1,3-thiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

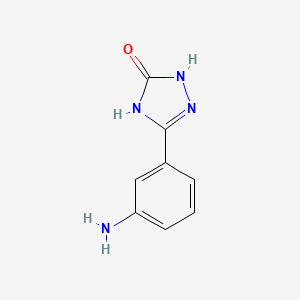
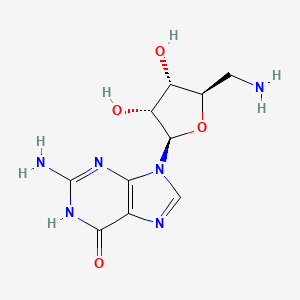
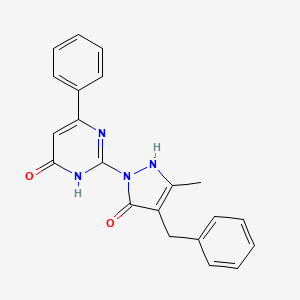
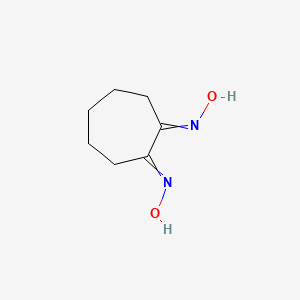
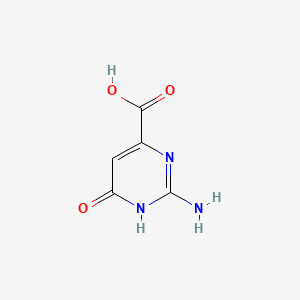
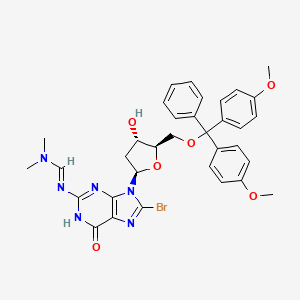
![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)
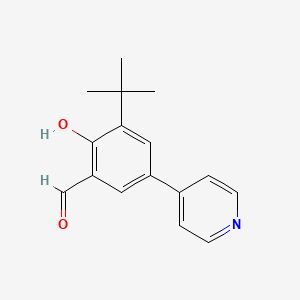
![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)
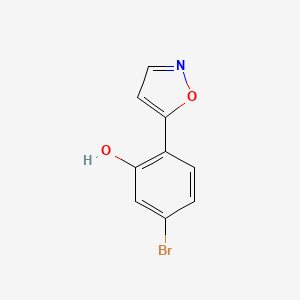
![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)
